molecular formula C30H30O5 B11704733 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene

1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene

Cat. No.: B11704733
M. Wt: 470.6 g/mol
InChI Key: CLUCXKJECFPAHJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene is an organic compound that belongs to the class of ethers It is characterized by the presence of multiple benzyloxy and phenoxy groups connected through ethoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzyl alcohol and phenol derivatives.

    Etherification: The benzyl alcohol is reacted with phenol derivatives in the presence of a base such as sodium hydroxide to form benzyloxy and phenoxy intermediates.

    Linkage Formation: These intermediates are then linked through ethoxy groups using ethylene glycol or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted ethers or phenols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2-(2-{2-[2-(benzyloxy)phenoxy]ethoxy}ethoxy)benzene: Similar in structure but with different substituents.

    Diphenyl ether: Lacks the benzyloxy groups but has a similar ether linkage.

    Polyethylene glycol derivatives: Similar ethoxy linkages but different aromatic groups.

Properties

Molecular Formula

C30H30O5

Molecular Weight

470.6 g/mol

IUPAC Name

1-phenylmethoxy-2-[2-[2-(2-phenylmethoxyphenoxy)ethoxy]ethoxy]benzene

InChI

InChI=1S/C30H30O5/c1-3-11-25(12-4-1)23-34-29-17-9-7-15-27(29)32-21-19-31-20-22-33-28-16-8-10-18-30(28)35-24-26-13-5-2-6-14-26/h1-18H,19-24H2

InChI Key

CLUCXKJECFPAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2OCCOCCOC3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

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